molecular formula C21H30O5 B1245484 Dysidotronic acid

Dysidotronic acid

Cat. No. B1245484
M. Wt: 362.5 g/mol
InChI Key: QKDLAKAAFFCMSG-YTHIKUODSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dysidotronic acid is a natural product found in Dysidea with data available.

Scientific Research Applications

1. Phospholipase A2 Inhibition

Dysidotronic acid, isolated from the sponge Dysidea sp., has been identified as a significant inhibitor of human synovial phospholipase A2 (PLA2) (Giannini et al., 2000). This bioactive sesquiterpenoid, with its unique drimane skeleton, shows selective and potent inhibition properties, offering potential applications in treating inflammatory conditions.

2. Inhibition of Cytokine Production and Nitric Oxide Synthase Expression

Dysidotronic acid has been found to inhibit cytokine production, nitric oxide, and prostanoid generation in the mouse macrophage cell line and in mouse air pouch models (Posadas et al., 2001). This effect, demonstrated in micromolar range concentrations, points towards potential therapeutic applications in modulating immune responses and inflammatory processes.

properties

Product Name

Dysidotronic acid

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

4-[2-[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]acetyl]-2-hydroxy-3-methoxy-2H-furan-5-one

InChI

InChI=1S/C21H30O5/c1-12-7-6-8-14-13(2)20(3,9-10-21(12,14)4)11-15(22)16-17(25-5)19(24)26-18(16)23/h7,13-14,19,24H,6,8-11H2,1-5H3/t13-,14+,19?,20-,21-/m1/s1

InChI Key

QKDLAKAAFFCMSG-YTHIKUODSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)CC(=O)C3=C(C(OC3=O)O)OC)C)C

Canonical SMILES

CC1C2CCC=C(C2(CCC1(C)CC(=O)C3=C(C(OC3=O)O)OC)C)C

synonyms

dysidotronic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dysidotronic acid
Reactant of Route 2
Dysidotronic acid
Reactant of Route 3
Dysidotronic acid
Reactant of Route 4
Dysidotronic acid
Reactant of Route 5
Dysidotronic acid
Reactant of Route 6
Dysidotronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.